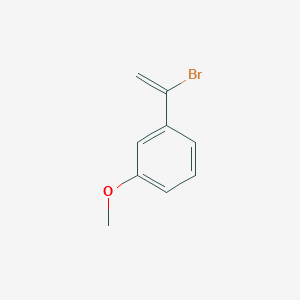
2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which is subsequently oxidized to yield the desired aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyamphetamine
Uniqueness
2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an imidazole ring and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
JKVTUMUVHCCEBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


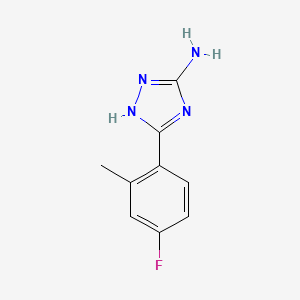

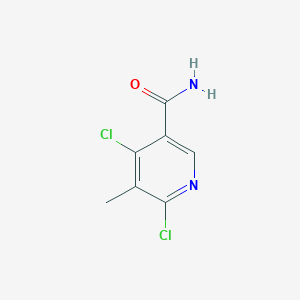
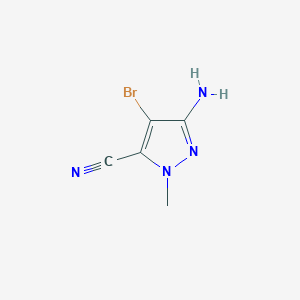
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

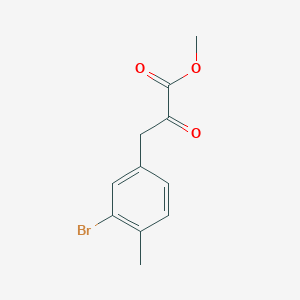
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)

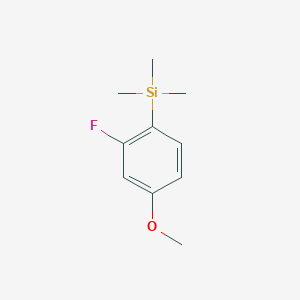
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)
